Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate chemical properties
Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate chemical properties
An In-depth Technical Guide to Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common saturated heterocycles like piperidine and pyrrolidine. The incorporation of azetidine motifs into drug candidates can lead to significant improvements in physicochemical properties, including solubility, metabolic stability, and cell permeability, while providing novel vectors for exploring chemical space.
This guide focuses on a particularly valuable derivative: Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate . This molecule is not merely a chemical curiosity but a versatile building block for the synthesis of complex, biologically active compounds. The tertiary alcohol at the 3-position provides a key handle for further functionalization, while the ethyl group introduces a specific lipophilic vector. The benzyl carbamate (Cbz) group offers robust protection of the azetidine nitrogen, which can be selectively removed under standard conditions. This combination of features makes it an indispensable tool for drug discovery programs targeting a wide range of diseases.
This document serves as a comprehensive technical resource, detailing the core chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.
Core Chemical and Physical Properties
Accurate characterization begins with a fundamental understanding of a compound's physical and chemical properties. Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a stable, synthetically accessible molecule whose properties are summarized below.
Structural Information
Property Data Table
| Property | Value | Source |
| CAS Number | 1356109-43-7 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| IUPAC Name | benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | [1] |
| Appearance | Typically a solid or oil | [2] |
| Solubility | Soluble in organic solvents, insoluble in water | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3][4] |
Synthesis and Purification Protocol
The synthesis of 3-substituted-3-hydroxyazetidines is a well-established process in organic chemistry. A reliable and common method involves the nucleophilic addition of an organometallic reagent to a 3-oxoazetidine precursor. This approach offers high yields and excellent control over the introduction of the C3 substituents.
Proposed Synthetic Pathway
The most logical and field-proven pathway to Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a two-step process starting from the commercially available Benzyl 3-hydroxyazetidine-1-carboxylate. The first step is an oxidation to the ketone, followed by a Grignard reaction to install the ethyl group and regenerate the hydroxyl functionality as a tertiary alcohol.
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// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; product -> workup [style=dashed]; } end_dot Caption: Proposed two-step synthesis workflow.
Step-by-Step Experimental Protocol
Step 1: Oxidation to Benzyl 3-oxoazetidine-1-carboxylate
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Rationale: This step converts the secondary alcohol into a ketone, which is susceptible to nucleophilic attack. Milder oxidation agents like Dess-Martin periodinane (DMP) are preferred to avoid over-oxidation or degradation of the strained azetidine ring.
-
Procedure:
-
Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzyl 3-oxoazetidine-1-carboxylate[5], which can be used in the next step without further purification.
-
Step 2: Grignard Reaction to form Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
-
Rationale: The Grignard reaction is a classic and highly effective carbon-carbon bond-forming reaction. The ethylmagnesium bromide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the 3-oxoazetidine intermediate.
-
Procedure:
-
Dissolve the crude Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add ethylmagnesium bromide (1.1 eq, typically a 1.0 M solution in THF) dropwise via syringe. The addition must be slow to control the exothermic reaction.
-
Stir the mixture at -78°C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78°C.
-
Allow the mixture to warm to room temperature. Add water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.
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Reactivity and Synthetic Utility
The utility of this building block lies in its predictable reactivity at several key positions, allowing for its strategic incorporation into larger, more complex molecules.
The Cbz Protecting Group
The N-benzyloxycarbonyl (Cbz) group is a robust protecting group for the azetidine nitrogen. It is stable to a wide range of reaction conditions, including the oxidative and nucleophilic addition steps described above.
-
Deprotection: The Cbz group is most commonly removed via catalytic hydrogenolysis. This is a clean and efficient reaction that liberates the free secondary amine.
-
Protocol: The Cbz-protected azetidine is dissolved in a solvent like methanol or ethanol, a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (typically from a balloon or a Parr shaker) until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected azetidine.[6]
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The Tertiary Hydroxyl Group
The 3-hydroxy group is a versatile functional handle.
-
Derivatization: It can be converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.
-
Rearrangement: Under certain acidic conditions, 3-hydroxyazetidines can undergo a Ritter-initiated cascade rearrangement to form highly substituted 2-oxazolines.[7][8] This provides a pathway to a different class of heterocycles from the same starting material.
// Nodes start [label="Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate", shape=Mdiamond, fillcolor="#FBBC05"]; deprotection [label="Cbz Deprotection\n(H₂, Pd/C)", fillcolor="#E8F0FE"]; free_amine [label="3-Ethyl-3-hydroxyazetidine\n(Free Amine)", shape=cds, fillcolor="#A8DAB5"]; derivatization [label="Hydroxyl Derivatization\n(e.g., Acylation, Etherification)", fillcolor="#E8F0FE"]; substituted_product [label="Further Elaboration\n(e.g., Amide Coupling, Alkylation)", shape=cds, fillcolor="#A8DAB5"]; rearrangement [label="Acid-Catalyzed Rearrangement", fillcolor="#E8F0FE"]; oxazoline [label="Substituted 2-Oxazoline", shape=cds, fillcolor="#A8DAB5"];
// Edges start -> deprotection [label=" Pathway A "]; deprotection -> free_amine; free_amine -> substituted_product [label=" N-functionalization "];
start -> derivatization [label=" Pathway B "]; derivatization -> substituted_product [label=" O-functionalization "];
start -> rearrangement [label=" Pathway C "]; rearrangement -> oxazoline; } end_dot Caption: Key reactivity pathways for synthetic elaboration.
Applications in Drug Discovery
The 3-substituted-3-hydroxyazetidine motif is a cornerstone in the design of novel therapeutics. Its rigid structure helps to lock in specific conformations, which can be crucial for optimizing binding affinity to a biological target.
-
Scaffold Hopping and Bioisosterism: The azetidine ring can serve as a bioisostere for other functional groups or ring systems. Replacing a gem-dimethyl group or a larger ring with the 3,3-disubstituted azetidine core can fine-tune properties like lipophilicity and metabolic stability.
-
Access to Novel Chemical Space: As a building block, Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate allows for the creation of sp³-rich molecules. Increasing the fraction of sp³-hybridized carbons in drug candidates is a widely recognized strategy to improve developability and success rates in clinical trials.
-
Intermediate for Bioactive Molecules: The free amine, obtained after Cbz deprotection, is a key intermediate. It can be acylated, alkylated, or used in reductive amination reactions to build out complex side chains, leading to final drug candidates.[9][10]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification: The parent compound, Benzyl 3-hydroxyazetidine-1-carboxylate, is associated with the following hazard statements:
-
Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
-
Storage:
Conclusion
Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a high-value synthetic intermediate that provides a robust platform for the development of novel, sp³-rich chemical entities. Its well-defined chemical properties, accessible synthesis, and predictable reactivity make it an essential tool for medicinal chemists and researchers. A thorough understanding of its handling, synthesis, and functionalization pathways, as outlined in this guide, empowers scientists to leverage the unique structural and physicochemical advantages of the azetidine scaffold in their drug discovery endeavors.
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